molecular formula C19H14F2N2O4 B11046190 N-(2,4-difluorobenzyl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-oxazole-4-carboxamide

N-(2,4-difluorobenzyl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-oxazole-4-carboxamide

Cat. No. B11046190
M. Wt: 372.3 g/mol
InChI Key: ZRUUVKYUPPJLBE-UHFFFAOYSA-N
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Description

N-(2,4-difluorobenzyl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-oxazole-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes a difluorobenzyl group, a benzodioxin moiety, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorobenzyl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-oxazole-4-carboxamide typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Introduction of the Benzodioxin Moiety: The benzodioxin group can be introduced via a condensation reaction between a catechol derivative and an appropriate aldehyde or ketone.

    Attachment of the Difluorobenzyl Group: The difluorobenzyl group is typically introduced through a nucleophilic substitution reaction using a difluorobenzyl halide and a suitable nucleophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the oxazole ring or the benzodioxin moiety, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(2,4-difluorobenzyl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-oxazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural features make it a candidate for binding studies with proteins, nucleic acids, and other biomolecules.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets could make it a candidate for drug development, particularly in the areas of oncology and neurology.

Industry

In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2,4-difluorobenzyl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structural features allow it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-difluorobenzyl)-5-phenyl-1,3-oxazole-4-carboxamide: Similar structure but lacks the benzodioxin moiety.

    N-(2,4-difluorobenzyl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazole-4-carboxamide: Similar structure but contains a thiazole ring instead of an oxazole ring.

Uniqueness

N-(2,4-difluorobenzyl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-oxazole-4-carboxamide is unique due to the combination of its difluorobenzyl, benzodioxin, and oxazole moieties. This combination imparts distinct chemical and biological properties that are not found in similar compounds, making it a valuable subject of study in various fields.

properties

Molecular Formula

C19H14F2N2O4

Molecular Weight

372.3 g/mol

IUPAC Name

N-[(2,4-difluorophenyl)methyl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-oxazole-4-carboxamide

InChI

InChI=1S/C19H14F2N2O4/c20-13-3-1-12(14(21)8-13)9-22-19(24)17-18(27-10-23-17)11-2-4-15-16(7-11)26-6-5-25-15/h1-4,7-8,10H,5-6,9H2,(H,22,24)

InChI Key

ZRUUVKYUPPJLBE-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=C(N=CO3)C(=O)NCC4=C(C=C(C=C4)F)F

Origin of Product

United States

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